molecular formula C22H23N5O3 B4510388 (4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B4510388
M. Wt: 405.4 g/mol
InChI Key: RRAQVKIPXHJWGL-UHFFFAOYSA-N
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Description

The compound (4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone features a methanone-linked hybrid structure comprising two pharmacologically significant moieties:

  • Indole core: Substituted with methoxy groups at positions 4 and 7, which are electron-donating and may influence solubility, binding affinity, and metabolic stability.
  • Piperidine-triazolopyridine system: The piperidine ring is functionalized with a [1,2,4]triazolo[4,3-a]pyridine group, a nitrogen-rich heterocycle known for its diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-29-17-6-7-18(30-2)20-15(17)13-16(23-20)22(28)26-11-8-14(9-12-26)21-25-24-19-5-3-4-10-27(19)21/h3-7,10,13-14,23H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQVKIPXHJWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Methoxy and ethoxy groups on the triazolopyridine ring (compounds 41 and 42) enhance thermal stability (higher melting points) compared to unsubstituted analogues .
  • Synthetic Yields : Purification via HPLC-MS (as in ) generally provides lower yields than silica-based chromatography (e.g., ), highlighting trade-offs between scalability and purity.
Structure–Activity Relationship (SAR) Insights
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4,7-dimethoxy indole may improve membrane permeability compared to electron-withdrawing groups (e.g., trifluoromethyl in ), which often enhance target affinity but reduce solubility .

Methodological Considerations in Compound Similarity Assessment

  • Molecular Fingerprints : Tanimoto and Dice indices are widely used to quantify structural similarity, with MACCS and Morgan fingerprints encoding key pharmacophoric features .
  • Activity Cliffs: Despite structural similarities, minor substitutions (e.g., methoxy vs. ethoxy) can lead to significant activity differences, underscoring the need for empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4,7-dimethoxy-1H-indol-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

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